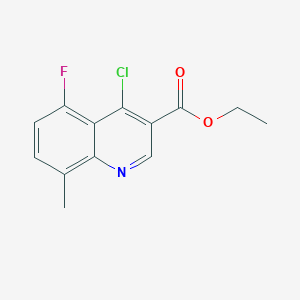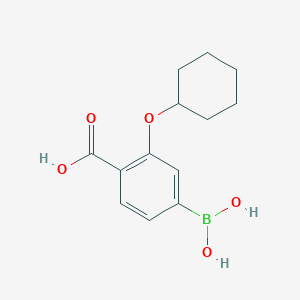
7-Bromo-5-nitroquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-nitroquinolin-8-ol is a chemical compound with the molecular formula C9H5BrN2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-nitroquinolin-8-ol typically involves the bromination and nitration of quinolin-8-ol. One common method includes the following steps:
Bromination: Quinolin-8-ol is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 7th position.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5th position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-nitroquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-5-nitroquinolin-8-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Bromo-5-nitroquinolin-8-ol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as bacterial gyrases and topoisomerases, which are essential for DNA replication and cell division.
Metal Ion Chelation: It can chelate metal ions, disrupting metal-dependent biological processes.
Comparison with Similar Compounds
Similar Compounds
5-Nitroquinolin-8-ol: Lacks the bromine atom at the 7th position.
7-Chloro-5-nitroquinolin-8-ol: Contains a chlorine atom instead of bromine.
8-Hydroxyquinoline: Lacks both the nitro and bromine substituents.
Uniqueness
7-Bromo-5-nitroquinolin-8-ol is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its electrophilicity, while the nitro group contributes to its potential as an antimicrobial and anticancer agent.
Properties
CAS No. |
23521-17-7 |
|---|---|
Molecular Formula |
C9H5BrN2O3 |
Molecular Weight |
269.05 g/mol |
IUPAC Name |
7-bromo-5-nitroquinolin-8-ol |
InChI |
InChI=1S/C9H5BrN2O3/c10-6-4-7(12(14)15)5-2-1-3-11-8(5)9(6)13/h1-4,13H |
InChI Key |
ZHAQCRBRMYTJHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Br)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


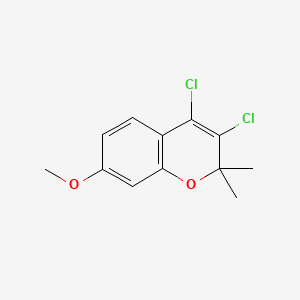


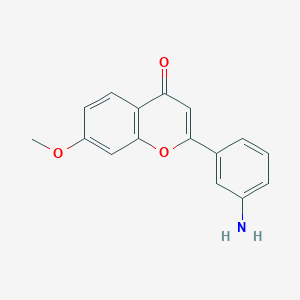
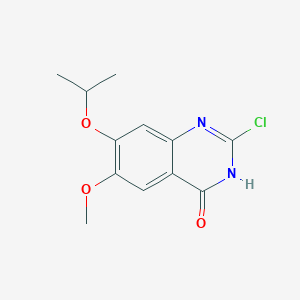
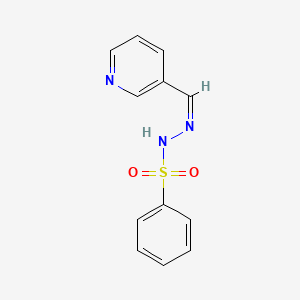


![S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate](/img/structure/B11853865.png)


